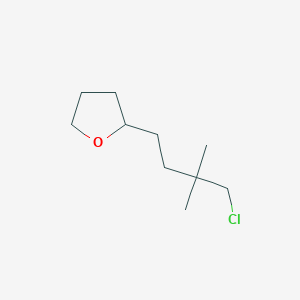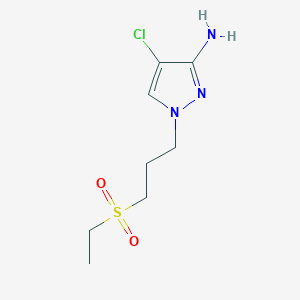![molecular formula C11H12N2OS B15328727 1-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one CAS No. 141075-24-3](/img/structure/B15328727.png)
1-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propan-2-one is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
The synthesis of 1-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propan-2-one typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires the use of a base such as potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO).
Propanone Attachment: Finally, the thioether intermediate is reacted with a propanone derivative under basic conditions to yield the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
1-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions for these reactions include:
- Oxidation: Hydrogen peroxide in acetic acid.
- Reduction: Sodium borohydride in methanol.
- Substitution: Nitration using nitric acid and sulfuric acid.
Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzimidazole derivatives.
科学研究应用
1-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known activity of benzimidazole derivatives in inhibiting cell proliferation.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 1-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propan-2-one involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential biomolecules in microorganisms, leading to cell death. In anticancer research, it may interfere with cell division by targeting microtubules or other cellular structures.
相似化合物的比较
1-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propan-2-one can be compared with other benzimidazole derivatives, such as:
5-Methoxy-1H-benzo[d]imidazole-2-thiol: Similar structure but with a methoxy group instead of a methyl group.
6-Chloro-1H-benzo[d]imidazole-2-thiol: Contains a chlorine atom, which can alter its chemical and biological properties.
5,6-Dichloro-1H-benzo[d]imidazole-2-thiol:
The uniqueness of 1-((5-Methyl-1h-benzo[d]imidazol-2-yl)thio)propan-2-one lies in its specific substitution pattern and the presence of the propanone moiety, which can influence its reactivity and biological activity.
属性
CAS 编号 |
141075-24-3 |
|---|---|
分子式 |
C11H12N2OS |
分子量 |
220.29 g/mol |
IUPAC 名称 |
1-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one |
InChI |
InChI=1S/C11H12N2OS/c1-7-3-4-9-10(5-7)13-11(12-9)15-6-8(2)14/h3-5H,6H2,1-2H3,(H,12,13) |
InChI 键 |
PHSGMIZQCOUZRL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylicacid](/img/structure/B15328648.png)
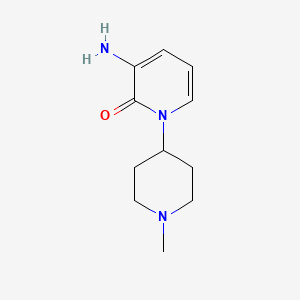
![Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)-](/img/structure/B15328654.png)


![7-[3,5-dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B15328669.png)

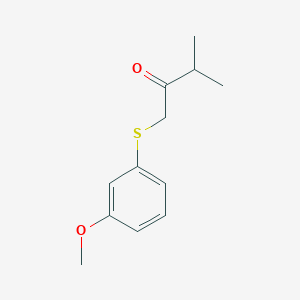
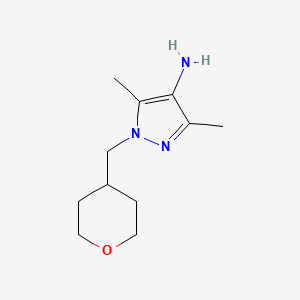

![3-Chloro-6-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B15328688.png)

